molecular formula C14H17NO3 B1404002 (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 852051-10-6

(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1404002
CAS No.: 852051-10-6
M. Wt: 247.29 g/mol
InChI Key: NKUKIRSAMUEXPP-LLVKDONJSA-N
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Description

®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H17NO3. It is often used as a building block in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with ®-2-methyl-4-oxopiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidine ring plays a crucial role in its binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate
  • ®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Uniqueness

®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

benzyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUKIRSAMUEXPP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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